4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Description
BenchChem offers high-quality 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELGQWFNQRQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Blockbuster Antipsychotic: A Technical Guide to the Discovery and Synthesis of Risperidone Intermediates
Abstract
Risperidone, an atypical antipsychotic that has profoundly impacted the treatment of schizophrenia and other psychiatric disorders, represents a significant milestone in medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of Risperidone, with a core focus on the synthesis and evolution of its key chemical intermediates. We will delve into the pioneering work at Janssen Pharmaceutica, dissect the pivotal synthetic strategies, and illuminate the rationale behind the process optimizations that transformed a laboratory curiosity into a globally recognized pharmaceutical. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical lineage of this important therapeutic agent.
Introduction: The Dawn of Atypical Antipsychotics and the Rise of Risperidone
The latter half of the 20th century witnessed a paradigm shift in the pharmacological management of psychosis. The limitations of first-generation "typical" antipsychotics, primarily their propensity to induce extrapyramidal side effects, spurred the quest for novel therapeutic agents with a more favorable safety profile. It was within this fertile scientific landscape that Janssen Pharmaceutica, under the visionary leadership of Dr. Paul Janssen, embarked on a research program that would ultimately yield Risperidone.[1][2][3]
Risperidone (3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) emerged as a potent antagonist of both serotonin (5-HT2A) and dopamine (D2) receptors, a characteristic that defined it as an "atypical" antipsychotic.[4][5] This dual antagonism was hypothesized to be responsible for its broad efficacy against both the positive and negative symptoms of schizophrenia, coupled with a reduced incidence of motor side effects.[4][5] First released in 1994, Risperidone quickly became a cornerstone of psychiatric pharmacotherapy.[4]
The elegant molecular architecture of Risperidone is the product of a convergent synthesis, relying on the robust and efficient coupling of two key intermediates. The journey of these intermediates, from their initial conception and synthesis to their large-scale industrial production, is a compelling narrative of chemical ingenuity and process optimization.
The Historical Tapestry: Dr. Paul Janssen and the Quest for a Better Antipsychotic
The story of Risperidone is inextricably linked to the ethos of Janssen Pharmaceutica, a research-driven organization with a profound interest in central nervous system disorders.[5][6] Dr. Paul Janssen's philosophy was rooted in a deep understanding of pharmacology and a relentless drive to create new medicines.[2][3] The discovery of Risperidone was not a serendipitous accident but the culmination of a systematic exploration of chemical structures with the potential to modulate key neurotransmitter systems.[1] The research that led to Risperidone was part of a broader effort to refine the pharmacological properties of existing antipsychotics, aiming to enhance efficacy while minimizing debilitating side effects.[5]
The Core Synthesis: Deconstructing the Path to Risperidone
The most widely adopted and commercially viable synthesis of Risperidone involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate I) with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate II) .[4] This convergent approach allows for the independent synthesis and purification of the two complex heterocyclic systems, ensuring high purity of the final active pharmaceutical ingredient (API).
Synthesis of Intermediate I: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
The synthesis of the benzisoxazole moiety is a critical step that has seen several methodological refinements. A common and efficient route commences with 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.[7]
Experimental Protocol: Synthesis of Intermediate I
-
Oximation: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride is dissolved in an alcohol solvent (e.g., methanol, ethanol). To this solution, hydroxylamine hydrochloride is added, followed by an inorganic base such as potassium hydroxide or sodium hydroxide solution. The reaction mixture is stirred at a temperature ranging from 20-65 °C for 5-72 hours.[7] The use of an inorganic base in an alcoholic solvent represents an improvement over older methods that employed triethylamine, which can be challenging to remove and poses environmental concerns.[7]
-
Cyclization and Salt Formation: After the oximation is complete, concentrated hydrochloric acid is added dropwise to the reaction mixture. This facilitates the cyclization to form the 6-fluoro-1,2-benzisoxazole ring and concurrently forms the hydrochloride salt of the desired intermediate.[7]
-
Isolation and Purification: The reaction mixture is cooled to 0-5 °C to induce precipitation. The solid product is collected by filtration and washed to yield high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[7]
Synthesis of Intermediate II: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is another key aspect of the overall Risperidone synthesis.
Experimental Protocol: Synthesis of Intermediate II
A frequently employed method for the synthesis of Intermediate II involves the reaction of 2-aminopyridine derivatives with a suitable precursor. While various specific routes exist, a general pathway can be described as follows:
-
Condensation: A substituted 2-aminopyridine is reacted with a molecule containing a reactive carbonyl group and a latent ethyl chloride moiety, such as 2-acetyl-4-chlorobutyric acid ethyl ester, often in the presence of a catalyst.[8]
-
Cyclization: The resulting intermediate undergoes cyclization to form the bicyclic pyrido[1,2-a]pyrimidin-4-one ring system. This step can be promoted by heat or the use of specific reagents.
-
Isolation: The final product, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is then isolated and purified.
The Final Condensation: Assembling Risperidone
The final step in the synthesis of Risperidone is the N-alkylation of Intermediate I with Intermediate II. This reaction has been the subject of significant optimization to improve yield, reduce reaction times, and minimize the use of hazardous solvents.
Experimental Protocol: Synthesis of Risperidone
-
Reaction Setup: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate I) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate II) are combined in a suitable solvent.[4] A base, such as sodium carbonate, is added to neutralize the hydrochloride salt of Intermediate I and to scavenge the HCl generated during the reaction.[4]
-
Solvent and Temperature: The choice of solvent is critical. Early syntheses often employed dimethylformamide (DMF), but due to its toxicity and high boiling point, which makes it difficult to remove, alternative solvents have been investigated.[9] Acetonitrile and isopropanol have emerged as effective and safer alternatives.[10] The reaction is typically heated to reflux for several hours to drive the condensation to completion.[4]
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the crude Risperidone is isolated. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as isopropanol or a mixture of DMF and isopropanol, to yield Risperidone of high purity.[9]
| Parameter | Early Method | Optimized Method |
| Solvent | Dimethylformamide (DMF) | Acetonitrile or Isopropanol |
| Base | Sodium Carbonate | Sodium Carbonate |
| Temperature | Reflux | Reflux |
| Yield | Lower | Higher |
| Safety/Environmental Impact | Higher (due to DMF) | Lower |
The Progeny of Metabolism: Paliperidone (9-Hydroxyrisperidone)
A crucial aspect of Risperidone's pharmacology is its in vivo metabolism to 9-hydroxyrisperidone, now known as Paliperidone.[4] Paliperidone is not merely a metabolite but a potent antipsychotic in its own right, and it has been developed and marketed as a separate drug.[4] The synthesis of Paliperidone often starts from Risperidone or its intermediates.
The conversion of Risperidone to Paliperidone involves the hydroxylation of the pyridopyrimidinone ring system. This transformation can be achieved through various synthetic methods, including microbial hydroxylation or multi-step chemical synthesis.
Impurity Profiling: Ensuring the Purity and Safety of Risperidone
In the manufacturing of any pharmaceutical, the identification, characterization, and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. The synthesis of Risperidone can give rise to several process-related impurities and degradation products.[4][11][12]
Common impurities include:
-
Oxidative degradation products: Such as Risperidone N-oxides.[12]
-
Unreacted intermediates: Residual amounts of Intermediate I or Intermediate II.
-
By-products of side reactions: For example, the formation of bicyclorisperidone through an intramolecular rearrangement.[12]
The control of these impurities is achieved through careful optimization of reaction conditions, rigorous purification of intermediates and the final API, and the use of sophisticated analytical techniques to monitor purity.
Analytical Characterization: The Tools of the Trade
The characterization of Risperidone and its intermediates relies on a suite of modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for assessing the purity of Risperidone and for quantifying impurities.[11][13][14] A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with UV detection at a suitable wavelength (e.g., 274 nm).[13]
-
Mass Spectrometry (MS): Used for the confirmation of molecular weight and for the structural elucidation of the parent molecule and any impurities.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms within the molecule.[12][15]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.
Conclusion: A Legacy of Innovation
The discovery and development of Risperidone and its intermediates stand as a testament to the power of rational drug design and the importance of continuous process improvement. From the foundational research at Janssen Pharmaceutica to the ongoing efforts to refine and optimize its synthesis, the story of Risperidone is a compelling case study in pharmaceutical sciences. The elegant and efficient synthetic routes to its key intermediates have not only enabled the large-scale production of this vital medication but have also provided a platform for the development of its successor, Paliperidone. For researchers and professionals in the field of drug development, the journey of Risperidone offers invaluable lessons in chemical synthesis, process chemistry, and the enduring quest for safer and more effective medicines.
References
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (URL: Not available)
-
Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. (URL: [Link])
- CN112979643A - 3-(2-Chloroethyl)
- CN1720228A - Process for making risperidone and intermediates therefor - Google P
-
Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug - JOCPR. (URL: [Link])
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. (URL: [Link])
-
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry. (URL: [Link])
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (URL: [Link])
-
Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC. (URL: [Link])
- method development and validation of risperidone by rp-hplc. (URL: Not available)
- WO2004020439A2 - Improved process for preparation of risperidone - Google P
-
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed. (URL: [Link])
-
(PDF) Stability indicating hplc method for quantification of risperidone in tablets. (URL: [Link])
-
Discovering risperidone: the LSD model of psychopathology - PubMed. (URL: [Link])
- CN102579365A - Risperidone microsphere preparation and preparation method thereof - Google P
-
Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed. (URL: [Link])
-
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed. (URL: [Link])
-
(PDF) Formulation development and pharmacokinetic studies of long acting in situ depot injection of risperidone - ResearchGate. (URL: [Link])
-
AN IMPROVED PROCESS FOR PREPARATION OF PALIPERIDONE PALMITATE, AN ANTI-PSYCHOTIC AGENT. (URL: [Link])
- US9062049B2 - Process for the preparation of paliperidone - Google P
-
Development of Risperidone PLGA Microspheres - PMC - NIH. (URL: [Link])
-
Case study: risperidone treatment of children and adolescents with developmental disorders - PubMed. (URL: [Link])
-
Discovering risperidone: The LSD model of psychopathology - ResearchGate. (URL: [Link])
-
Meet Dr. Paul Janssen: A Legend in Pharmacology. (URL: [Link])
-
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents - ResearchGate. (URL: [Link])
- KR101346555B1 - Process for preparing 9-hydroxy-3-(2-chloroethyl)
-
Risperidone - Wikipedia. (URL: [Link])
-
Successful pharmaceutical discovery: Paul Janssen's concept of drug research - SciSpace. (URL: [Link])
- Method for preparing 6-fluoro-3-(4- piperidyl)
-
Crystal Engineering of Paliperidone-Risperidone Solid Solutions: Preparation, Characterization, and Dissolution Optimization | Request PDF - ResearchGate. (URL: [Link])
-
Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta - Longdom Publishing. (URL: [Link])
-
English- Drug Design with Dr. Paul Janssen- 26 10 11 - DataScope: Statistical Graphics. (URL: [Link])
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (URL: Not available)
-
Solid-state NMR spectra of risperidone and samples a)~d). - ResearchGate. (URL: [Link])
-
Paul Janssen: From Haloperidol to Risperidone. David Healy's Interview - INHN. (URL: [Link])
-
RP-HPLC Method Development and Validation for Estimation of Risperidone in Bulk & Dosage Forms. - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Formulation and Evaluation of Risperidone Fast Disintegrating Tablets by Using Co- processed Superdisintegrants - ResearchGate. (URL: [Link])
-
The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex's blog. (URL: [Link])
-
SYNTHESIS OF PALIPERIDONE - European Patent Office - EP 2321311 B1 - Googleapis.com. (URL: [Link])
Sources
- 1. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meet Dr. Paul Janssen: A Legend in Pharmacology | Johnson & Johnson [jnj.com]
- 3. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Discovering risperidone: the LSD model of psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paul Janssen: From Haloperidol to Risperidone. David Healy’s Interview [inhn.org]
- 7. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 8. CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Google Patents [patents.google.com]
- 9. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpns.com [ijrpns.com]
- 15. jocpr.com [jocpr.com]
Methodological & Application
Synthesis Protocol for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone: An Application Note
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of treatments for a wide range of conditions, including neurological disorders and infectious diseases.[3][4] The synthesis of specifically substituted piperidinyl ketones, such as 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, is of significant interest to researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of this target compound, emphasizing the rationale behind the chosen methodology and ensuring a self-validating system for reproducible results.
The target molecule, with the CAS registry number 64671-18-7, possesses a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol .[5][6] Its structure, formally named (1-Acetylpiperidin-4-yl)(2-hydroxy-4-methoxyphenyl)methanone, presents a unique combination of a phenolic ketone and an N-acetylated piperidine, suggesting potential for diverse biological interactions. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive and logical approach to its synthesis.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is most effectively achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method for forming carbon-carbon bonds on aromatic rings is ideally suited for the preparation of aryl ketones.[7][8][9] The core of our strategy involves the acylation of a suitably protected methoxyphenol with an activated derivative of N-acetylpiperidine-4-carboxylic acid.
The choice of a Friedel-Crafts acylation is predicated on its reliability and the commercial availability of the necessary precursors.[10] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide and a Lewis acid catalyst, attacks the electron-rich aromatic ring of the methoxyphenol.[9] The methoxy group of the phenol is an activating, ortho-para directing group, which will guide the acylation to the desired position.[11]
To ensure the success and selectivity of the reaction, several key factors are considered:
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions.[12] However, its high reactivity can sometimes lead to side reactions. In this protocol, we will utilize a stoichiometric amount to drive the reaction to completion.
-
Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal for Friedel-Crafts acylations as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Protection of the Phenolic Hydroxyl Group: The free hydroxyl group of the phenol can interfere with the Lewis acid. While protection-deprotection steps can add to the synthesis length, in many instances, the reaction can proceed with careful control of the stoichiometry of the Lewis acid, which will coordinate with the hydroxyl and carbonyl groups. For simplicity and efficiency, this protocol will proceed without a dedicated protecting group on the phenol, relying on the formation of an aluminum complex.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone.
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| 1-Acetylpiperidine-4-carboxylic acid | 171.19 | 25503-90-6 | Sigma-Aldrich | ≥97% |
| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Sigma-Aldrich | ≥99.5% |
| 3-Methoxyphenol | 124.14 | 150-19-6 | Sigma-Aldrich | 98% |
| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 7446-70-0 | Sigma-Aldrich | ≥99.9% |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| Hydrochloric acid (HCl), 2M aqueous | 36.46 | 7647-01-0 | Fisher Scientific | - |
| Sodium bicarbonate (NaHCO₃), saturated | 84.01 | 144-55-8 | Fisher Scientific | - |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | 7487-88-9 | Fisher Scientific | - |
| Ethyl acetate | 88.11 | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexane | 86.18 | 110-54-3 | Fisher Scientific | HPLC Grade |
Step-by-Step Methodology
Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-acetylpiperidine-4-carboxylic acid (5.0 g, 29.2 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) to the flask.
-
Slowly add thionyl chloride (4.2 mL, 58.4 mmol, 2.0 equiv.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The solid should dissolve as the reaction progresses.
-
Checkpoint: Monitor the reaction by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The starting material should be consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 1-acetylpiperidine-4-carbonyl chloride is a viscous oil or low-melting solid and is used directly in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.5 g, 63.7 mmol, 2.2 equiv.) and anhydrous DCM (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-methoxyphenol (3.3 g, 26.6 mmol, 0.9 equiv.) in anhydrous DCM (20 mL).
-
Slowly add the 3-methoxyphenol solution to the AlCl₃ suspension at 0 °C. Stir for 15 minutes.
-
Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride from Step 1 in anhydrous DCM (30 mL) and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Checkpoint: Monitor the reaction by TLC (1:1 ethyl acetate/hexane). The appearance of a new, more polar spot corresponding to the product should be observed.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and 2M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., from 20% to 60% ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from ethyl acetate/hexane to afford pure 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone as an off-white solid.[6]
Expected Yield and Characterization
-
Expected Yield: 45-55%
-
Appearance: Off-white solid[6]
-
Melting Point: 139-141 °C[5]
-
¹H NMR (400 MHz, CDCl₃): Consistent with the structure of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone.
-
Mass Spectrometry (ESI+): m/z = 278.1 [M+H]⁺
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the following:
-
Stoichiometric Control: The precise control of the molar equivalents of reagents, particularly the Lewis acid, is critical for driving the reaction to completion while minimizing side reactions.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount, as moisture will deactivate the aluminum chloride catalyst.
-
In-Process Monitoring: The use of TLC at key stages allows for the real-time assessment of reaction progress, enabling informed decisions about reaction time and workup.
-
Purification Strategy: The combination of a liquid-liquid extraction workup and silica gel column chromatography ensures the removal of unreacted starting materials and byproducts, leading to a high-purity final product.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone. By employing a well-established Friedel-Crafts acylation strategy and providing detailed, step-by-step instructions with integrated checkpoints, researchers can confidently produce this valuable compound for further investigation in their drug discovery and development programs. The principles outlined herein can also be adapted for the synthesis of related aryl piperidinyl ketones, further expanding the chemical space for pharmacological exploration.
References
- U.S. Patent 9,029,547 B1, "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal," accessed January 27, 2026, .
-
Ataman Kimya, "4-METHOXYPHENOL," accessed January 27, 2026, [Link].
-
Sciencemadness Discussion Board, "Interesting route to 4-methoxyphenol," accessed January 27, 2026, [Link].
-
Pharmaffiliates, "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone," accessed January 27, 2026, [Link].
-
PrepChem.com, "Preparation of 4-methoxyphenol," accessed January 27, 2026, [Link].
-
A. V. G. Veselov, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2021, accessed January 27, 2026, [Link].
-
M. C. Pirrung, et al., "Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation," Tetrahedron Letters, 2011, accessed January 27, 2026, [Link].
-
Y. O. Dono, et al., "Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage," Chemical Communications, 2023, accessed January 27, 2026, [Link].
- Chinese Patent CN102351780A, "Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine," accessed January 27, 2026, .
-
Organic Chemistry Portal, "Synthesis of aryl ketones by acylation of arenes," accessed January 27, 2026, [Link].
- Chinese Patent CN103304395A, "Method for synthesizing metoxyl acetophenone," accessed January 27, 2026, .
-
Organic Chemistry Portal, "Friedel-Crafts Acylation," accessed January 27, 2026, [Link].
-
Encyclopedia.pub, "Pharmacological Applications of Piperidine Derivatives," accessed January 27, 2026, [Link].
-
A. D. D. Gee, et al., "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues," ACS Omega, 2020, accessed January 27, 2026, [Link].
-
Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," accessed January 27, 2026, [Link].
-
MDPI, "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies," accessed January 27, 2026, [Link].
-
National Institutes of Health, "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues," accessed January 27, 2026, [Link].
-
YouTube, "Friedel Crafts Acylation Experiment Part 1, Prelab," accessed January 27, 2026, [Link].
-
ResearchGate, "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds," accessed January 27, 2026, [Link].
-
Encyclopedia.pub, "Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives," accessed January 27, 2026, [Link].
-
Wikipedia, "Friedel–Crafts reaction," accessed January 27, 2026, [Link].
-
PubChem, "4-Methoxy-2-methyl-5-propan-2-ylphenol," accessed January 27, 2026, [Link].
-
Atlantis Press, "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds," accessed January 27, 2026, [Link].
-
YouTube, "Reduction of Aryl Ketones," accessed January 27, 2026, [Link].
-
DTIC, "Piperidine Synthesis," accessed January 27, 2026, [Link].
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. CAS No.64671-18-7,4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone Suppliers [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine: A Detailed Guide
Application Notes and Protocols: A-548
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of carbon-carbon bonds with aromatic systems.[1] This document provides a step-by-step protocol, explains the rationale behind key experimental choices, and offers insights into the characterization of the final product. The inclusion of detailed experimental workflows, data interpretation, and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully replicate and adapt this synthesis for their specific research needs.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[2] Its prevalence in drug design is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Specifically, 4-substituted piperidines are of significant interest as they allow for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities.[3][4] The target molecule, 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine, combines the piperidine core with a 2-hydroxy-4-methoxybenzoyl moiety. This phenolic ketone structure is also found in various biologically active compounds, including those with antioxidant and anti-inflammatory properties.[5] The synthesis of this novel compound, therefore, provides a valuable building block for the exploration of new chemical space in drug discovery.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The chosen synthetic route for the preparation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine is the Friedel-Crafts acylation of 3-methoxyphenol with 1-acetylpiperidine-4-carbonyl chloride. This classic electrophilic aromatic substitution reaction is highly effective for the synthesis of aryl ketones.[6]
Causality of Experimental Choices
-
Choice of Reactants: 3-Methoxyphenol is selected as the aromatic substrate due to the directing effects of the hydroxyl and methoxy groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. This electronic arrangement strongly favors acylation at the position ortho to the hydroxyl group and para to the methoxy group, leading to the desired 2-hydroxy-4-methoxy substitution pattern on the benzoyl ring. 1-Acetylpiperidine-4-carbonyl chloride serves as the acylating agent, introducing the N-acetylated piperidine moiety.[7][8]
-
Choice of Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is essential to catalyze the reaction.[9][10] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and generating a highly reactive acylium ion.[6] For this protocol, aluminum chloride is chosen for its high efficiency in promoting Friedel-Crafts acylation.[1] It is important to note that a stoichiometric amount of the Lewis acid is required, as it forms a complex with the product ketone.[11]
-
Choice of Solvent: An inert solvent that does not react with the Lewis acid or the reactants is crucial. Dichloromethane (DCM) or 1,2-dichloroethane are suitable choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.
Proposed Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 1-acetylpiperidine-4-carbonyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-methoxyphenol attacks the electrophilic acylium ion. The hydroxyl and methoxy groups direct this attack to the position ortho to the hydroxyl group.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product complexed with the Lewis acid.
-
Workup: The addition of a protic solvent, such as water or dilute acid, hydrolyzes the aluminum complex to release the final product.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Supplier | Purity |
| 1-Acetylpiperidine-4-carboxylic acid | C₈H₁₃NO₃ | 171.19 | 5.0 g | Sigma-Aldrich | ≥98% |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 10 mL | Sigma-Aldrich | ≥99% |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 3.6 g | Sigma-Aldrich | ≥98% |
| Aluminum chloride (AlCl₃), anhydrous | AlCl₃ | 133.34 | 8.0 g | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 150 mL | Sigma-Aldrich | ≥99.8% |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | As needed | Sigma-Aldrich | 37% |
| Sodium bicarbonate (NaHCO₃), saturated | NaHCO₃ | 84.01 | As needed | Fisher Scientific | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | Fisher Scientific | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Sigma-Aldrich | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | For chromatography | Fisher Scientific | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | Fisher Scientific | HPLC Grade |
Step-by-Step Synthesis
Step 1: Preparation of 1-Acetylpiperidine-4-carbonyl chloride
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1-acetylpiperidine-4-carboxylic acid (5.0 g, 29.2 mmol) in thionyl chloride (10 mL, 137.8 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 1-acetylpiperidine-4-carbonyl chloride, a pale yellow oil or solid, is used directly in the next step without further purification.[8] It is sensitive to moisture.[12]
Step 2: Friedel-Crafts Acylation
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (8.0 g, 60.0 mmol) in anhydrous dichloromethane (100 mL) and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride from the previous step in anhydrous dichloromethane (25 mL) and add it dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
In a separate beaker, dissolve 3-methoxyphenol (3.6 g, 29.0 mmol) in anhydrous dichloromethane (25 mL).
-
Add the 3-methoxyphenol solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (50 mL). Caution: This is an exothermic process and may release HCl gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine.
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Characterization and Data Analysis
The structure and purity of the synthesized 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine should be confirmed by various analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (3H, m), Methoxy protons (3H, s), Piperidine protons (9H, m), Acetyl protons (3H, s), Phenolic hydroxyl proton (1H, s, broad). |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbons (C=O, ~200 ppm and ~170 ppm), Aromatic carbons (~160-100 ppm), Methoxy carbon (~55 ppm), Piperidine carbons (~45-25 ppm), Acetyl methyl carbon (~21 ppm). |
| FT-IR (ATR, cm⁻¹) | Broad O-H stretch (~3400-3200 cm⁻¹), C=O stretches (ketone ~1650 cm⁻¹, amide ~1620 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H stretches (~3100-3000 cm⁻¹), Aliphatic C-H stretches (~2950-2850 cm⁻¹). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₉NO₄). |
Purity Assessment
The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid for MS compatibility) is a suitable method.[13] The purity should ideally be ≥95% for use in biological assays.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several factors:
-
Established Chemistry: The Friedel-Crafts acylation is a well-understood and widely used reaction in organic synthesis.[14]
-
Clear Monitoring Steps: The protocol includes specific instructions for monitoring the reaction progress using TLC, which allows for real-time assessment and optimization.
-
Comprehensive Characterization: The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product.
-
Referenced Procedures: The protocol is based on established and analogous procedures found in the chemical literature.[15]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare this novel compound for further investigation in various fields, particularly in the early stages of drug discovery. The provided framework also allows for adaptation and modification to synthesize a library of related analogues for structure-activity relationship studies.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Schrempp, C., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(15), 1935-1937. Retrieved from [Link]
-
Wang, C., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 606-610. Retrieved from [Link]
-
PubChem. 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved from [Link]
-
Lazar, L., et al. (1998). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of Heterocyclic Chemistry, 35(5), 1053-1057. Retrieved from [Link]
-
Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link] (Note: A representative, non-specific URL is used as the original may be transient).
-
Journal of Chemical Education. (1997). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 74(4), 440. Retrieved from [Link]
- CN104003929B. A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols.
-
Bioorganic & Medicinal Chemistry Letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3859-3862. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 42(5), 1099-1108. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]
-
ChemBK. 1-Acetylpiperidine-4-carbonyl chloride. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1-Acetylpiperidine-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
-
LookChem. 1-Acetylpiperidine-4-carbonyl chloride. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. lookchem.com [lookchem.com]
- 13. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]
- 14. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104003929B - A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Acetylation of Piperidine Compounds
Abstract
The N-acetylation of piperidine scaffolds is a cornerstone transformation in organic and medicinal chemistry. This modification is critical for protecting the amine functionality, modulating the physicochemical properties of a molecule to enhance its pharmacokinetic profile, and serving as a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the experimental procedures for the N-acetylation of piperidine compounds, detailing the underlying chemical principles, offering step-by-step protocols for two common acetylating agents, and outlining methods for reaction monitoring and product validation.
Introduction: The Strategic Importance of N-Acetylation
The piperidine ring is a privileged scaffold, appearing in a vast array of natural products and synthetic drugs. The secondary amine within this heterocycle is a reactive handle, but its basicity can be undesirable in certain physiological or synthetic contexts. N-acetylation converts this amine into a neutral amide, a transformation that serves several strategic purposes:
-
Protecting Group Chemistry: The acetyl group is a robust and reliable protecting group for the piperidine nitrogen, rendering it unreactive to many reaction conditions.[1][2] This allows for chemical modifications on other parts of the molecule without interference from the amine.
-
Modulation of Bioactivity: The conversion of a basic amine to a neutral amide drastically alters a compound's properties, such as its lipophilicity, hydrogen bonding capacity, and overall charge state. These changes can significantly impact a molecule's biological activity, receptor binding affinity, and metabolic stability.
-
Synthetic Intermediates: N-acetylated piperidines are crucial intermediates in the multi-step synthesis of complex molecular targets in drug development and agrochemical research.[1]
This guide will focus on the two most prevalent and accessible methods for this transformation: the use of acetic anhydride and acetyl chloride.
The Chemistry of N-Acetylation: A Mechanistic Overview
The N-acetylation of piperidine proceeds via a nucleophilic acyl substitution mechanism. The reaction's efficiency is rooted in the nucleophilicity of the piperidine nitrogen and the electrophilicity of the acetylating agent's carbonyl carbon.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[3]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate.[3]
-
Collapse and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of a leaving group—acetate in the case of acetic anhydride or a chloride ion for acetyl chloride.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture (such as triethylamine, pyridine, or another molecule of piperidine), to yield the final, neutral N-acetylated product and a corresponding acid byproduct (acetic acid or hydrochloric acid).
Diagram: Mechanism of N-Acetylation with Acetic Anhydride
Caption: Nucleophilic acyl substitution mechanism for piperidine N-acetylation.
Selecting Your Acetylating Agent: A Comparative Analysis
The choice between acetic anhydride and acetyl chloride depends on factors like substrate reactivity, desired reaction rate, and handling considerations. Both are effective, but they possess distinct characteristics.[1][2]
| Feature | Acetic Anhydride (Ac₂O) | Acetyl Chloride (AcCl) |
| Reactivity | Moderately reactive. | Highly reactive; reaction is often faster and more exothermic. |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrogen Chloride (HCl) |
| Base Requirement | A base (e.g., triethylamine, pyridine) is recommended to neutralize the acetic acid byproduct and drive the reaction to completion.[4] | A non-nucleophilic base is required to scavenge the highly acidic HCl byproduct, which would otherwise protonate the starting amine.[5] |
| Handling & Safety | Corrosive, lachrymator, and moisture-sensitive.[6][7][8] | Highly corrosive, flammable, and reacts violently with water, releasing toxic HCl gas. Must be handled with extreme care under anhydrous conditions.[9] |
| Typical Use Case | General-purpose acetylation; suitable for a wide range of substrates. Preferred when milder conditions are desired. | Used for less reactive amines or when rapid and complete conversion is critical. |
Detailed Experimental Protocols
Universal Safety Precaution: All manipulations involving piperidine, acetic anhydride, and acetyl chloride must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber), is mandatory.[7][10]
Protocol 1: N-Acetylation of Piperidine using Acetic Anhydride
This protocol provides a standard and reliable method for the acetylation of a simple piperidine substrate.[4]
Materials & Equipment:
-
Piperidine (1.0 equiv.)
-
Acetic Anhydride (1.1 equiv.)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel, standard glassware
-
Ice-water bath
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask containing a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the piperidine substrate (1.0 equiv.).
-
Dissolution: Dissolve the piperidine in anhydrous dichloromethane to a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.
-
Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the reaction mixture over 5-10 minutes. An immediate exothermic reaction or the formation of a precipitate (triethylammonium acetate) may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[4]
-
Work-up (Quenching): Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 times). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble components. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude N-acetylpiperidine via flash column chromatography on silica gel.
Protocol 2: N-Acetylation of Piperidine using Acetyl Chloride
This protocol is adapted for the more reactive acetyl chloride and is highly effective, though it requires more stringent anhydrous conditions.[5]
Materials & Equipment:
-
Piperidine (1.0 equiv.)
-
Acetyl Chloride (1.05 equiv.)
-
Pyridine or Triethylamine (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel
-
Ice-water bath
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine substrate (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, prepare a solution of acetyl chloride (1.05 equiv.) in a small amount of anhydrous DCM.
-
Acylation: Add the acetyl chloride solution dropwise to the cooled piperidine solution via a dropping funnel. A thick white precipitate (pyridinium hydrochloride) will likely form.[5]
-
Reaction: Stir the mixture at 0 °C, monitoring by TLC until completion. If the reaction is sluggish, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the process.[5]
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of water or 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as needed.
Diagram: General Experimental Workflow
Caption: A streamlined workflow for the N-acetylation of piperidine compounds.
Self-Validating the Protocol: Monitoring and Characterization
Trustworthiness in any protocol comes from the ability to validate its progress and outcome. TLC and spectroscopic methods are essential for this self-validation.
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for tracking the disappearance of the starting amine and the appearance of the less polar amide product.[11]
-
Procedure: A TLC plate is spotted with three lanes: the starting piperidine material (SM), the reaction mixture (RM), and a "co-spot" containing both SM and RM.[12]
-
Interpretation: The N-acetylated product is less polar than the starting piperidine due to the loss of the N-H bond capable of hydrogen bonding. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[13]
-
Visualization: Piperidine can be visualized using a ninhydrin stain, while the product can often be seen under UV light if the substrate has a chromophore, or by using a general stain like potassium permanganate.[5]
Product Characterization Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Result for N-Acetylpiperidine | Rationale |
| ¹H NMR | Multiplets at ~3.5 ppm (4H, -N-CH₂ -), a multiplet at ~1.6 ppm (6H, other ring protons), and a singlet at ~2.1 ppm (3H, -COCH₃ ).[14] | The signals correspond to the distinct proton environments in the molecule. The acetyl methyl group appears as a characteristic singlet. |
| ¹³C NMR | Signal at ~169-170 ppm for the amide carbonyl carbon. Other signals in the aliphatic region for the piperidine ring carbons.[15] | The chemical shift of the carbonyl carbon is highly diagnostic for an amide. |
| Mass Spec (MS) | For N-acetylpiperidine (C₇H₁₃NO), the expected [M+H]⁺ is m/z = 128.1.[16][17] | Provides confirmation of the molecular weight of the synthesized compound. |
| IR Spectroscopy | A strong C=O (amide I band) stretch appearing around 1640-1660 cm⁻¹. | This strong absorbance confirms the presence of the newly formed amide functional group. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents (moisture contamination).- Insufficient base.- Reaction temperature too low. | - Use freshly opened or distilled reagents and anhydrous solvents.- Ensure at least a stoichiometric amount of base is used.- Allow the reaction to warm to room temperature or apply gentle heating if necessary. |
| Incomplete Reaction | - Insufficient amount of acetylating agent.- Sterically hindered piperidine substrate. | - Add a slight excess (1.05-1.2 equiv.) of the acetylating agent.- For hindered substrates, consider using the more reactive acetyl chloride and adding a catalytic amount of DMAP.[5] Allow for a longer reaction time. |
| Formation of Side Products | - Reaction temperature too high.- Presence of other nucleophilic functional groups (e.g., -OH). | - Maintain cooling during the addition of the acetylating agent.- Protect other nucleophilic groups prior to N-acetylation. |
References
- Amblard, M., Fehrentz, J. -A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254.
- Sipos, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Ghosh, A. K., & Chanda, K. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- Floris, T., et al. (n.d.).
- BenchChem. (2025).
- User "Waylander". (2022). Acetylation of Secondary amines. Chemistry Stack Exchange.
- Alfa Chemistry. (n.d.). CAS 618-42-8 N-Acetyl piperidine. Alfa Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
- New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. NJ.gov.
- National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem.
- Katritzky, A. R., et al. (n.d.).
- User "Robert E. Belford". (2020). What safety precautions should you take when working with acetic anhydride? Quora.
- LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Washington State University. (n.d.). Monitoring Reactions by TLC. Wsu.edu.
- INEOS Group. (2021). SAFETY DATA SHEET - Acetic Anhydride. INEOS Group.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- ChemicalBook. (n.d.). 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum. ChemicalBook.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. quora.com [quora.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ineos.com [ineos.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. 1-Acetylpiperazine(13889-98-0) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Risperidone and Its Synthesis Intermediates
Abstract
This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Risperidone and its key synthesis intermediates. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This document provides a detailed protocol, explains the scientific rationale behind the method development, and offers insights into its practical application for researchers, scientists, and drug development professionals.
Introduction: The Importance of Impurity Profiling in Risperidone Synthesis
Risperidone is a widely used atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1] Its synthesis involves a multi-step process where the formation of intermediates and potential impurities is inevitable. Rigorous analytical monitoring throughout the synthesis is paramount to ensure the final API meets the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP).[2][3] Failure to control these impurities can compromise the safety and therapeutic efficacy of the drug product.
This guide details a specific, sensitive, and accurate reversed-phase HPLC (RP-HPLC) method capable of separating Risperidone from its critical process intermediates and potential degradation products.[4][5] The method is designed to be stability-indicating, meaning it can effectively resolve the drug from its degradation products formed under various stress conditions.[5][6]
Risperidone and Its Key Synthesis Intermediates
The synthetic route to Risperidone can vary, but a common pathway involves the condensation of two key fragments. Understanding the structure of these intermediates is crucial for effective analytical monitoring.
Figure 1: Key Structures in Risperidone Synthesis
-
Risperidone: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[4]
-
Intermediate A (Core Pyridopyrimidinone Fragment): 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate provides the core bicyclic structure of Risperidone.
-
Intermediate B (Benzisoxazole Piperidine Fragment): 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This fragment is coupled with Intermediate A to form the final Risperidone molecule.[7]
-
Risperidone Impurity G (Hydroxy Keto Analogue): 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This is a known metabolite and process impurity.
The Analytical Challenge: Rationale for Method Development
The primary analytical challenge lies in achieving adequate separation between the highly polar Risperidone, its less polar intermediates, and any potential impurities that may have similar chromophores. A reversed-phase HPLC method is the logical choice due to the non-polar nature of the C18 stationary phase, which effectively retains and separates compounds based on their hydrophobicity.
The selection of a buffered mobile phase is critical. Risperidone and its intermediates contain basic nitrogen atoms, making their retention sensitive to the pH of the mobile phase. An ammonium acetate buffer at a pH of approximately 6.5 provides good peak shape and reproducibility by suppressing the ionization of the analytes.[3] A gradient elution with an organic modifier like acetonitrile is employed to ensure the timely elution of all compounds with good resolution.[8]
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, with system suitability parameters included to ensure the ongoing performance of the chromatographic system.
Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance in separating Risperidone and its related compounds.[4]
-
Chemicals: HPLC grade acetonitrile, methanol, ammonium acetate, and water.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Risperidone and its intermediates.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and peak shape for the target analytes.[9] |
| Mobile Phase A | 0.1 M Ammonium Acetate buffer, pH 5.5 | Buffering agent to control the ionization of the analytes and ensure reproducible retention times.[4] |
| Mobile Phase B | Methanol | Organic modifier to elute the compounds from the non-polar stationary phase.[4] |
| Gradient Elution | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. A typical gradient could start at 60% B and increase to 80% B over 15 minutes. | Ensures the separation of both polar and non-polar compounds in a single run.[8] |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and chromatographic efficiency.[4] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[4] |
| Detection Wavelength | 274 nm | A wavelength where Risperidone and its key intermediates exhibit significant UV absorbance.[4] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Methanol (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Risperidone reference standard and each intermediate in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the in-process sample or final API at a similar concentration to the standard solution using the diluent.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the HPLC analysis.
Caption: HPLC analysis workflow from solution preparation to data reporting.
System Suitability
To ensure the validity of the analytical results, the following system suitability parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Risperidone peak |
| Theoretical Plates | ≥ 2000 for the Risperidone peak |
| Resolution | ≥ 2.0 between Risperidone and the closest eluting peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
Data Interpretation and Quantification
The concentration of Risperidone and its intermediates in the sample is determined by comparing the peak areas obtained from the sample chromatogram to those of the standard chromatogram. The external standard method is typically used for quantification.
Formula for Quantification:
Concentration of Analyte (mg/mL) = (Areasample / Areastandard) * Concentrationstandard
Forced Degradation Studies: Proving Stability-Indicating Power
To validate the stability-indicating nature of this method, forced degradation studies should be performed on Risperidone.[5] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The developed HPLC method must be able to separate the intact Risperidone from all significant degradation products. Risperidone is known to be particularly susceptible to oxidative degradation.[5][10]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of Risperidone and its key synthesis intermediates. By understanding the scientific principles behind the method and adhering to the outlined protocols and system suitability criteria, researchers and drug development professionals can confidently monitor the purity of Risperidone throughout its manufacturing process, ultimately contributing to the production of a safe and effective pharmaceutical product.
References
-
Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Retrieved from [Link]
-
Al-Sabti, F. A., & Haroon, M. (2015). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Chromatographic Science, 53(5), 763–768. [Link]
-
Jain, D. K., Patel, P., & Bari, S. B. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography, 2012, 1–6. [Link]
- Rao, V. J., Kumar, K. R., & Rao, D. S. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Kumar, A., Singh, A., & Sharma, R. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(4), 1474-1479.
- Sravan, G. K., & Anusha, M. (2018). RP-HPLC Method Development and Validation for Estimation of Risperidone in Bulk & Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 108-112.
- Janssen Pharmaceutica N.V. (2004). Process for making risperidone and intermediates therefor. U.S.
- United States Pharmacopeial Convention. (2008). USP Monographs: Risperidone. USP 31-NF 26, S1, m73740.
- Mahmood, A., Khan, K., Hassan, S., Barkat, K., & Yousaf, H. (2018). determination of risperidone in pharmaceutical products by uv-spectrophotometry and rp-hplc: method development and validation. International Journal of Biology, Pharmacy and Allied Sciences, 7(3), 288-301.
- Zhang, H. (2019). Method for detecting related substances of risperidone oral solution.
- Suthar, A. P., & Dubey, S. K. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574.
- Teva Pharmaceutical Industries Ltd. (2006). Process for making risperidone and intermediates therefor.
- Sravan, G. K. (2010). Development of Analytical Method for Risperidone by UV Spectrophotometry. International Journal of Pharma and Bio Sciences, 1(2).
- Suthar, A. P., & Dubey, S. K. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.
- Chen, C. T., Cheng, C. W., Hu, Y. F., & Chen, Y. P. (2015). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®.
-
National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. Retrieved from [Link]
Sources
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20040097523A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Welcome to the technical support guide for the synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and improve your reaction yield and purity.
Introduction: The Synthetic Challenge
The target molecule, 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, is a functionalized aryl ketone. Its synthesis is most commonly approached via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] This involves the electrophilic aromatic substitution of 5-methoxyphenol with an activated derivative of N-acetylpiperidine-4-carboxylic acid, typically the acyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
While theoretically straightforward, this reaction presents several practical challenges inherent to using substituted phenols as substrates in Friedel-Crafts chemistry. These include competitive side reactions, catalyst deactivation, and regioselectivity issues. This guide will address these specific problems head-on, providing you with the scientific rationale and actionable protocols to optimize your experimental outcomes.
Core Reaction Overview
The primary synthetic route is the acylation of 5-methoxyphenol with N-acetyl-4-piperidinecarbonyl chloride.
Caption: General scheme for Friedel-Crafts acylation.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most common problems encountered during the synthesis.
Q1: My reaction yield is extremely low, or I'm only recovering starting material. What are the likely causes?
This is the most frequent issue and typically points to a problem with the reaction conditions or catalyst activity.
Answer: Several factors can lead to a stalled or low-yielding reaction. Let's break them down systematically.
-
Cause A: Catalyst Inactivation by Moisture.
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[4] Any moisture in your glassware, solvent, or starting materials will consume the catalyst, rendering it inactive for the Friedel-Crafts reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Cause B: Insufficient Catalyst Loading.
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid catalyst, and often an excess (1.1 to 2.5 equivalents).[1][5] This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[4] Furthermore, the phenolic hydroxyl and the amide carbonyl on your starting materials can also complex with the catalyst, requiring even more to be used.
-
Solution: Start by using at least 1.5 equivalents of AlCl₃. If the yield remains low, perform a catalyst loading screen, increasing the amount incrementally (e.g., 1.5, 2.0, 2.5 eq) to find the optimal stoichiometry.
-
-
Cause C: Sub-Optimal Reaction Temperature.
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at your current temperature. Conversely, excessively high temperatures can promote decomposition and side reactions, leading to a dark, tarry mixture.[4]
-
Solution: Typically, the reaction is started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction, and then slowly warmed to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of the product to determine the optimal temperature profile.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant byproduct that appears to be an ester. How can I favor the desired ketone product?
This is a classic problem when using phenols in acylation reactions, stemming from their nature as bidentate nucleophiles.
Answer: Phenols can react at two positions: on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to give an aryl ester.[6]
-
The Chemistry:
-
O-Acylation: This reaction is often faster and is the kinetically favored product. It can be promoted by base catalysis or even mild acid catalysis.
-
C-Acylation: This is the thermodynamically more stable product. Its formation is favored under classic Friedel-Crafts conditions with a strong Lewis acid.
-
-
The Solution: Fries Rearrangement
-
Explanation: The key to maximizing the C-acylated product is to run the reaction under conditions that favor thermodynamic equilibrium. Fortunately, any O-acylated ester that forms can rearrange to the more stable C-acylated ketone in the presence of excess Lewis acid. This intramolecular reaction is known as the Fries Rearrangement .[6]
-
Protocol Adjustment: To favor the desired ketone, ensure you are using a sufficient excess of AlCl₃ (at least 1.5 eq) and consider increasing the reaction time or temperature moderately (e.g., hold at 40 °C for several hours after the initial reaction). This will provide the necessary conditions to drive the Fries Rearrangement and convert the ester byproduct into your desired product.
-
Caption: Competing pathways of C- vs. O-acylation.
Q3: My final product is a mixture of regioisomers. How can I improve selectivity for the 2-position?
Regiocontrol is critical when the aromatic ring has multiple activated positions.
Answer: The 5-methoxyphenol substrate has two activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). Both are ortho-, para-directing. The primary directing group is the more strongly activating -OH group. This directs acylation to the 2- (ortho) and 4- (para) positions. Your desired product is the 2-acylated isomer.
-
Steric Hindrance: The ortho position (C2) is more sterically hindered than the para position (C4). This can be exploited to control selectivity.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile (the acylium ion-Lewis acid complex).
-
Bulky Solvents: Using a bulkier solvent like carbon disulfide (CS₂) or nitrobenzene can increase the steric demand of the electrophile, potentially favoring attack at the less hindered para position.
-
Less Bulky Solvents: A less coordinating and smaller solvent like dichloromethane (DCM) may allow for more substitution at the ortho position.
-
-
Temperature: Lower reaction temperatures often lead to higher selectivity. Try running the reaction at 0 °C for a longer period before allowing it to warm.
-
Lewis Acid Choice: While AlCl₃ is common, other Lewis acids can offer different selectivity profiles. See the table in the FAQ section for alternatives.
Recommendation: Start with DCM as the solvent at 0 °C and slowly warm to room temperature. If para-substituted isomers are a major issue, a systematic screening of solvents and temperatures is the most effective approach.
Frequently Asked Questions (FAQs)
FAQ 1: Why is a stoichiometric amount of Lewis acid required for this reaction? As detailed in the troubleshooting section, both the starting phenol and the product ketone are Lewis bases that form stable complexes with the AlCl₃ catalyst.[1][4] This complexation removes the catalyst from the reaction. Therefore, enough catalyst must be added to react with these Lewis basic sites and still have enough left over to activate the acyl chloride.
FAQ 2: Can I use a different Lewis acid besides AlCl₃? Yes, other Lewis acids can be used, and they may offer advantages in terms of mildness, solubility, or selectivity. However, they often require different reaction conditions (e.g., higher temperatures) as they are typically less reactive than AlCl₃.[3][7]
| Lewis Acid Catalyst | Typical Conditions & Notes |
| Aluminum Chloride (AlCl₃) | The most common and reactive. Requires strict anhydrous conditions. Often used in excess.[3] |
| Iron(III) Chloride (FeCl₃) | Milder than AlCl₃, can sometimes lead to cleaner reactions but may require more forcing conditions.[3] |
| Zinc Chloride (ZnCl₂) | A mild Lewis acid, often used for highly activated aromatic rings.[1] |
| Boron Trifluoride (BF₃) | A gaseous Lewis acid, often used as its etherate complex (BF₃·OEt₂). Can be effective and mild.[7] |
| Triflic Acid (TfOH) | A Brønsted superacid that can also catalyze Friedel-Crafts acylation, sometimes avoiding the need for a Lewis acid.[6] |
FAQ 3: What are the critical steps for ensuring anhydrous conditions?
-
Glassware: Oven dry all flasks, condensers, and addition funnels at >120 °C for several hours and allow them to cool in a desiccator or under a stream of inert gas.
-
Reagents: Use freshly opened bottles of anhydrous solvents. Ensure solid reagents (5-methoxyphenol, AlCl₃) are dry and have been stored properly. AlCl₃ should be a fine, white to pale yellow powder; if it is clumpy or significantly yellow/grey, it has likely been exposed to moisture.
-
Atmosphere: Assemble the reaction apparatus while flushing with a dry inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.
FAQ 4: What is the Fries Rearrangement and why is it important here? The Fries Rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[6] It is critical in this synthesis because the initial, kinetically favored side reaction is O-acylation to form an ester. By using the correct conditions (excess Lewis acid, adequate time/temperature), this ester byproduct can be isomerized in-situ to the desired C-acylated ketone product, thus improving the overall yield of the target molecule.[6]
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-4-piperidinecarbonyl Chloride
-
To a round-bottom flask under an inert atmosphere, add N-acetylpiperidine-4-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve N-acetyl-4-piperidinecarbonyl chloride (from Protocol 1, 1.0 eq) and 5-methoxyphenol (1.05 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride and phenol dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (up to 40 °C) can be applied.
Protocol 3: Workup and Purification
-
Cool the reaction mixture back down to 0 °C.
-
Very slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of crushed ice and concentrated HCl (3M aqueous solution). This step is highly exothermic.
-
Continue stirring until all the ice has melted and the two layers have separated.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers. Wash sequentially with water, 1M NaOH solution (to remove unreacted phenol), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a DCM/methanol mixture.[8]
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
University of Calgary. Acylation of phenols. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
- Google Patents.
- Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
ACS Publications. (2018). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. [Link]
-
Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]
-
WIPO Patentscope. A PROCESS FOR PREPARATION OF INTERMEDIATES OF DONEPEZIL HYDROCHLORIDE. [Link]
-
PubMed Central. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. [Link]
-
Pharmaffiliates. 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone. [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone in solution
Welcome to the technical support center for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Drawing from established principles of organic and analytical chemistry, this document provides in-depth troubleshooting advice and best practices for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that influence its stability in solution?
A: The stability of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is primarily dictated by three functional groups: the phenol , the ketone , and the N-acetyl amide.
-
Phenolic Group: The 2-hydroxy, 5-methoxy phenol is the most reactive part of the molecule. Phenols are susceptible to oxidation, which can be accelerated by factors like elevated pH, the presence of dissolved oxygen, or trace metal ions.[1][2] This oxidation can lead to the formation of colored quinone-type degradants.[1][3]
-
Ketone Group: Ketones are generally stable functional groups.[4][5][6] However, they can undergo keto-enol tautomerization, a process that is catalyzed by both acids and bases.[7] While the keto form is usually more stable, this equilibrium is a factor to consider.
-
N-Acetyl Group: The amide bond in the N-acetylpiperidine moiety is robust under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, which would cleave the acetyl group.[8]
Q2: My solution of the compound is turning a faint yellow/brown over time. What is causing this discoloration?
A: Discoloration is a classic indicator of phenol oxidation.[1] The phenolic ring is electron-rich and can be oxidized to form a quinone or a series of related polymeric products, which are often colored. This process is highly sensitive to environmental conditions.
Causality:
-
High pH: In basic solutions, the phenolic proton is removed to form a phenolate ion. This ion is even more electron-rich and significantly more susceptible to oxidation.[9]
-
Oxygen: Dissolved oxygen in your solvent is a primary culprit. Preparing solutions in degassed solvents can mitigate this.
-
Light and Heat: Exposure to UV light and elevated temperatures can provide the energy needed to initiate and accelerate oxidation reactions.[10][11]
Q3: What are the best practices for preparing and storing stock solutions to maximize stability?
A: Proper preparation and storage are critical for generating reproducible data. Adhering to best practices for chemical storage is essential.[10][12][13][14][15]
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use aprotic, anhydrous solvents like DMSO or DMF for long-term stock. For aqueous working solutions, use a buffered system (pH 4-6). | Aprotic solvents minimize interactions with the phenol group. Acidic pH helps maintain the phenol in its protonated, less reactive state.[9][16] |
| Concentration | Prepare a high-concentration stock (e.g., 10-50 mM) and make fresh dilutions for experiments. | Minimizes the solvent volume per molecule, potentially reducing degradation. It is often recommended to start degradation studies at a concentration of 1 mg/mL.[17] |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly slow the rate of all chemical degradation reactions.[11] |
| Atmosphere | Overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | This displaces oxygen from the headspace of the vial, directly inhibiting oxidative degradation.[9] |
| Container | Use amber glass vials. | Protects the compound from light exposure, preventing photolytic degradation.[10][11] |
Q4: I'm seeing new peaks in my HPLC/LC-MS chromatogram after storing my working solution for a few hours. How can I troubleshoot this?
A: The appearance of new peaks strongly suggests compound degradation. A systematic approach is needed to identify the cause. This is a common issue in HPLC troubleshooting.[18][19][20][21]
Troubleshooting Steps:
-
Run a Blank: Inject your sample solvent (without the compound) to ensure the new peaks are not from solvent contamination or system carryover.[20]
-
Confirm Identity: If possible, use mass spectrometry (MS) to get the mass of the new peaks. An increase in mass might suggest oxidation (e.g., +16 Da for hydroxylation), while a decrease could indicate hydrolysis.
-
Review Solution Prep: Was the solution exposed to light? Was the pH of the aqueous buffer appropriate? Was the solution left at room temperature for an extended period?
-
Perform a Quick Stress Test: Prepare fresh solutions and expose them to controlled stress conditions (e.g., one at room temp, one on the benchtop light, one with a slightly basic pH). Analyze them after a short period (e.g., 1-2 hours) to see which condition reproduces the unknown peaks, thus identifying the degradation pathway.
In-Depth Troubleshooting Guides
Guide 1: Investigating Oxidative Degradation
If you suspect oxidation (e.g., solution discoloration, appearance of new HPLC peaks), this workflow can help confirm and mitigate the issue.
Caption: Workflow for diagnosing and mitigating oxidative degradation.
Guide 2: Protocol for a Preliminary Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[17][22][23][24] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected without secondary degradation complicating the analysis.[23]
Objective: To identify the primary degradation pathways for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.[17] This serves as your T=0 sample and control.
-
Stress Conditions: Aliquot the solution into separate amber and clear vials and treat as follows:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature for 4 hours, protected from light.[22]
-
Photolytic: Expose the clear vial to a photostability chamber (ICH Q1B conditions) for 24 hours.[23]
-
Thermal: Incubate the amber vial at 80°C for 24 hours.
-
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including the T=0 control, by a suitable gradient HPLC-UV/MS method.
-
-
Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
Identify the conditions that cause a significant loss of the parent peak and the appearance of new peaks.
-
Use the MS data to propose structures for the major degradants. For example, oxidation of the phenol group would likely result in the formation of a quinone.[3][25]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]
- 7. Ketone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. canadianscientific.ca [canadianscientific.ca]
- 15. chemicalproductsokc.com [chemicalproductsokc.com]
- 16. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. halocolumns.com [halocolumns.com]
- 21. rheniumgroup.co.il [rheniumgroup.co.il]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pharmtech.com [pharmtech.com]
- 24. onyxipca.com [onyxipca.com]
- 25. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Hygroscopic Piperidine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the physical properties of an intermediate can make or break a synthesis campaign. Piperidine derivatives, foundational building blocks in countless pharmaceuticals, are frequently hygroscopic—meaning they readily attract and hold water molecules from the atmosphere.[1][2] This guide is designed to provide you with both foundational knowledge and actionable troubleshooting advice to manage these challenging but critical compounds effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of hygroscopicity in the context of piperidine intermediates.
Q1: What is hygroscopicity and why are many piperidine intermediates susceptible to it?
A: Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. Piperidine and its derivatives often possess polar functional groups and a nitrogen atom capable of hydrogen bonding.[3][4] These features create a strong affinity for water, a highly polar molecule. Salt forms of piperidine intermediates (e.g., hydrochlorides) are particularly susceptible due to the ionic nature of the salt, which readily interacts with water dipoles.
Q2: How can absorbed moisture negatively impact my research or drug development process?
A: The presence of uncontrolled amounts of water can have severe consequences:[5][6][7]
-
Inaccurate Stoichiometry: If a hygroscopic reagent has absorbed significant water, its true weight is a combination of the compound and the water. This leads to adding fewer moles of the reagent than calculated, resulting in lower reaction yields, incomplete conversions, and potential increases in side products.
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant.[8][9] It can hydrolyze sensitive functional groups, deactivate catalysts (especially organometallics), or participate in undesired side reactions, complicating your reaction mixture and purification process.
-
Physical Property Alterations: Moisture absorption can cause crystalline solids to become sticky, oily, or even deliquesce (dissolve in the absorbed water).[5][10] This change, often referred to as caking, significantly impacts material handling, such as weighing, dispensing, and flowability in automated systems.[11]
-
Stability and Degradation: For the final active pharmaceutical ingredient (API) or advanced intermediates, water can accelerate chemical degradation, leading to the formation of impurities and a reduced shelf-life.[7] This is a critical parameter monitored in stability studies according to ICH guidelines.[12][13][14]
Q3: What's the difference between "hygroscopic," "deliquescent," and "efflorescent"?
A: These terms describe different interactions with atmospheric moisture:
-
Hygroscopic: The general term for a substance that attracts and holds water molecules.
-
Deliquescent: An extreme form of hygroscopicity where a substance absorbs so much moisture from the air that it dissolves in it, forming a liquid solution.
-
Efflorescent: The opposite process, where a hydrated crystalline solid loses its water of hydration to the atmosphere, often resulting in a powdery appearance.
Troubleshooting Guide: Practical Solutions for Common Problems
This section provides a question-and-answer guide to specific issues you may encounter in the lab.
Q4: My piperidine intermediate arrived as a free-flowing powder, but now it's a sticky solid. What happened and what should I do?
A: Probable Cause: The compound has absorbed atmospheric moisture. This is a classic sign of hygroscopicity. The original container's seal may have been compromised, or it was left open to the lab atmosphere for too long during handling.
Solution Workflow:
-
Quantify the Problem: Before using the material, you must determine the current water content. The gold-standard method for this is Karl Fischer (KF) titration.[7] This will give you a precise percentage of water by weight.
-
Dry the Material: Based on the compound's thermal stability, you must select an appropriate drying method. For most non-volatile solids, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is effective.[15][16][17] The combination of heat and vacuum efficiently removes adsorbed water.
-
Verify Dryness: After the drying process, perform another KF titration to confirm that the water content is within your acceptable experimental or specification limit (e.g., <0.1%).
-
Implement Proper Storage: Once dried, immediately transfer the material into a container with a tight-fitting seal and store it inside a desiccator containing an active drying agent (desiccant) or in a controlled-humidity glove box.[18][19]
Q5: My reaction yield is consistently low, and I suspect my piperidine starting material. How can I confirm if water is the culprit?
A: Probable Cause: If your piperidine intermediate is a key reactant and it's hygroscopic, you are likely adding less of it than you think due to the added mass of absorbed water.
Diagnostic and Solution Steps:
-
Run a Control Reaction: If possible, obtain a fresh, unopened lot of the same intermediate or rigorously dry a portion of your current stock (see Q4). Run the reaction in parallel with your existing, potentially "wet" material under identical conditions. A significant yield improvement in the control reaction is strong evidence that water is the issue.
-
Determine Water Content: Use Karl Fischer titration to measure the water content of your suspect material.[20]
-
Adjust Stoichiometry (Short-term fix): If you know the precise water content, you can adjust the mass of the reagent you add to the reaction to account for the water. For example, if KF analysis shows 5% water content, to add 1.00 g of the pure compound, you would need to weigh out 1.00 g / (1 - 0.05) = 1.053 g of the wet material. Caution: This is a temporary solution and does not address potential side reactions caused by the water itself.
-
Dry and Store Properly (Best Practice): The most robust solution is to dry the entire batch of the intermediate to a negligible water content and then store it under inert or very dry conditions to prevent re-absorption.[19][21]
Q6: How do I choose the right method to dry my hygroscopic piperidine intermediate?
A: The choice depends on the material's physical state (solid, liquid) and its thermal stability.
Decision Workflow for Drying Hygroscopic Compounds
This diagram outlines a logical process for selecting the appropriate drying technique.
Caption: Decision workflow for selecting a drying method.
Q7: I've dried my compound, but it seems to reabsorb moisture very quickly. How should I handle and store it for use in reactions?
A: Probable Cause: The material is highly hygroscopic, and even brief exposure to ambient air is enough for it to reabsorb significant moisture. This requires a more stringent handling protocol.
Solution Workflow:
-
Use a Controlled Atmosphere: The best environment for handling such materials is a glove box with a low-humidity inert atmosphere (e.g., Nitrogen or Argon). All weighing and sample preparation should be done inside the glove box.[18]
-
Schlenk Line Techniques: If a glove box is unavailable, use Schlenk line techniques. The dried material can be stored in a Schlenk flask under a positive pressure of inert gas. Portions can be transferred in a "solids addition funnel" or dissolved in an anhydrous solvent and transferred via cannula or syringe.
-
Minimize Exposure Time: If you must handle it in the open, work quickly. Pre-weigh your vials, and have all necessary tools ready to minimize the time the container is open. Weighing by difference is a good technique here.
-
Storage: Store in a high-integrity container (e.g., a vial with a PTFE-lined cap) inside a well-maintained desiccator. For highly sensitive materials, consider sealing the container with Parafilm and placing it inside a heat-sealable foil bag with a desiccant pouch.[21]
Data & Protocols
Table 1: Comparison of Common Desiccants for Storage
| Desiccant | Drying Capacity | Regeneration | Compatibility Notes |
| Silica Gel (Indicating) | Good | Yes (120°C oven) | General purpose, indicator (blue to pink) shows saturation. |
| Drierite™ (Anhydrous CaSO₄) | Good | Yes (210°C oven) | Faster acting than silica gel, good for general use. |
| Molecular Sieves (3Å or 4Å) | Excellent | Yes (High Temp Oven) | Very high affinity for water, excellent for achieving very low humidity. |
| Phosphorus Pentoxide (P₂O₅) | Superior | No | Extremely efficient but forms phosphoric acid upon saturation, which is corrosive. Use with caution. |
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a standardized method for accurately measuring the water content of a solid piperidine intermediate.
Principle: Based on the Bunsen reaction, where iodine is stoichiometrically reduced by sulfur dioxide in the presence of water.[7][22] The endpoint is reached when excess iodine is detected by a platinum electrode.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol or specialized KF solvent
-
Volumetric KF Titrant (e.g., Titer 5 mg/mL)
-
Water standard (e.g., Sodium Tartrate Dihydrate or liquid standard)
-
Airtight sample vials
-
Analytical balance
Procedure:
-
System Preparation: Add fresh, anhydrous methanol to the titration vessel until the platinum electrode is submerged.[23]
-
Pre-Titration: Start the instrument's pre-titration sequence. The titrator will add KF reagent to neutralize any residual water in the solvent until a stable, dry baseline is achieved.[23]
-
Titrant Standardization: Accurately weigh a suitable amount of water standard (e.g., 50-100 mg of sodium tartrate dihydrate). Add it to the vessel and start the titration. The instrument will measure the volume of titrant consumed. Perform this in triplicate to determine the exact titer (mg H₂O / mL reagent) of your KF reagent.
-
Sample Analysis: a. Accurately weigh a sample of your piperidine intermediate (target 5-10 mg of water content for best accuracy) and record the weight. b. Quickly add the sample to the titration vessel. c. Start the titration. The instrument will automatically titrate to the endpoint and record the volume of titrant used.[20]
-
Calculation: The instrument software typically performs this automatically. The formula is: % Water = [(Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg)] * 100
Self-Validation: The precision of your triplicate standardization runs (RSD < 1%) will validate the performance of your instrument and reagents.
Protocol 2: Drying a Hygroscopic Solid via Vacuum Oven
This protocol describes the effective removal of water from a thermally stable, hygroscopic solid.
Materials:
-
Vacuum oven with temperature control
-
Vacuum pump with a cold trap
-
Glass weighing dish or crystallization dish
-
Desiccator
Procedure:
-
Sample Preparation: Spread the hygroscopic solid in a thin, even layer in a pre-weighed glass dish. A thin layer maximizes the surface area exposed to heat and vacuum.
-
Loading the Oven: Place the dish in the vacuum oven.
-
Drying Cycle: a. Close the oven door and begin pulling a vacuum. Ensure the cold trap between the oven and pump is charged (e.g., with dry ice/acetone or a cryocooler) to protect the pump from solvent vapors. b. Once a stable vacuum is reached (e.g., <10 mbar), slowly increase the temperature to the desired setpoint (e.g., 40°C). Note: The temperature should be well below the compound's melting or decomposition point. c. Dry for a predetermined time (e.g., 12-24 hours) or until a constant weight is achieved.
-
Cooling and Storage: a. Turn off the heat and allow the oven to cool to room temperature under vacuum. b. Break the vacuum with a dry, inert gas like nitrogen. Breaking the vacuum with ambient air will cause immediate water re-absorption. c. Quickly transfer the dish containing the dried sample into a desiccator for storage or immediate use.
-
Verification: Confirm the final water content using Karl Fischer titration as described in Protocol 1.
References
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]
-
O'Dwyer, P. J., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Qualicaps (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]
-
Pharmaguideline (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
Kupryakov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. Available at: [Link]
-
Savage, P. E. (2000). Roles of Water for Chemical Reactions in High-Temperature Water. Chemical Reviews. Available at: [Link]
-
Princen, M. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. UHasselt Document Server. Available at: [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
StudySmarter. Water in Chemical Reactions: Meaning & Roles. Available at: [Link]
-
EMA (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Mettler Toledo (2025). KF Titration in pharmaceuticals. News-Medical.Net. Available at: [Link]
-
MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Peer Review. MDPI. Available at: [Link]
-
Pilotech (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Available at: [Link]
-
ResearchGate (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
-
EMA (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Chromatography Forum (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
-
ResearchGate (2020). Piperidine nucleus in the field of drug discovery. Available at: [Link]
-
ResearchGate (2025). Role Of Water In Chemical Reaction And Chemistry Of Water. Available at: [Link]
-
Analab Scientific Instruments (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Available at: [Link]
-
Wikipedia. Epibatidine. Available at: [Link]
-
Reddit (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Available at: [Link]
-
FDA (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]
-
Khan Academy. Lesson summary: Water and life. Available at: [Link]
-
ICH (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]
-
International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
American Pharmaceutical Review (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
-
ResearchGate (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 4. Khan Academy [khanacademy.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. How To [chem.rochester.edu]
- 16. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 17. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech [shpilotech.com]
- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 19. tutorchase.com [tutorchase.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 23. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to Synthetic Routes for Risperidone Intermediates
Introduction
Risperidone, a cornerstone atypical antipsychotic agent, is widely utilized for the management of schizophrenia and bipolar disorder.[1][2] Its efficacy stems from a potent antagonism of serotonin 5-HT2 and dopamine D2 receptors.[3] The commercial viability and consistent supply of Risperidone hinge on the efficiency and scalability of the synthetic routes to its key structural intermediates. This guide provides a detailed, comparative analysis of established and emerging synthetic strategies for producing these crucial precursors, offering researchers and drug development professionals a comprehensive resource for process optimization and innovation.
The synthesis of Risperidone fundamentally involves the coupling of two primary intermediates: the benzisoxazole-piperidine moiety and the pyrido-pyrimidine core. The overall efficiency, cost-effectiveness, and environmental footprint of the final active pharmaceutical ingredient (API) production are largely dictated by the synthetic pathways chosen for these two fragments.
Core Intermediates in Risperidone Synthesis
The convergent synthesis of Risperidone is a well-established industrial strategy.[4] This approach relies on the separate, optimized synthesis of two key intermediates, which are then coupled in the final step.
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FPB): This fragment constitutes the benzisoxazole-piperidine portion of the Risperidone molecule and is crucial for its interaction with serotonin receptors.
-
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This bicyclic system serves as the core to which the FPB-containing side chain is attached.
This guide will dissect and compare the prevalent synthetic routes for each of these pivotal intermediates.
Part 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FPB)
The synthesis of FPB is a critical stage in Risperidone production. Various methods have been developed, each with its own set of advantages and challenges.
Route 1A: Classical Oximation and Cyclization of a Ketone Precursor
This traditional approach involves the synthesis of a ketone intermediate, followed by oximation and subsequent cyclization to form the benzisoxazole ring.
-
Friedel-Crafts Acylation: Reaction of N-protected piperidine-4-carbonyl chloride with p-fluoroanisole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding ketone.[5]
-
Oximation: The ketone is then reacted with hydroxylamine hydrochloride to form the oxime.
-
Cyclization: The oxime undergoes intramolecular cyclization, often facilitated by a base, to form the 6-fluoro-1,2-benzisoxazole ring system.
-
Deprotection: Removal of the N-protecting group from the piperidine ring to yield the final FPB intermediate.
-
Protecting Group Strategy: The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions during the Friedel-Crafts acylation and subsequent steps. The choice of protecting group impacts the overall efficiency and cost of the process.
-
Isomer Control: The oximation step can lead to the formation of syn and anti isomers.[6] Process conditions must be carefully controlled to favor the formation of the desired isomer that leads to efficient cyclization.
Caption: Classical synthesis of FPB via a ketone intermediate.
Route 1B: One-Pot Oximation and Cyclization
More recent process improvements have focused on streamlining the synthesis by combining the oximation and cyclization steps into a single operation.
-
Combined Reaction: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is dissolved in an alcohol solvent with hydroxylamine hydrochloride.[7]
-
Base Addition: An inorganic base (e.g., sodium hydroxide) is added to facilitate both the oximation and the subsequent intramolecular nucleophilic substitution to form the benzisoxazole ring.[7]
-
Acidification and Isolation: Concentrated hydrochloric acid is added to precipitate the hydrochloride salt of FPB, which is then isolated by filtration.[7]
-
Process Intensification: This one-pot approach significantly reduces reaction time, solvent usage, and waste generation compared to the classical multi-step method.
-
Reagent Selection: The use of an inorganic base like sodium hydroxide is a more cost-effective and environmentally benign alternative to organic bases like triethylamine.[7]
Caption: Streamlined one-pot synthesis of FPB.
Comparative Analysis of FPB Synthesis Routes
| Parameter | Route 1A: Classical Method | Route 1B: One-Pot Method |
| Number of Steps | Multiple (4-5 steps) | Fewer (2-3 steps) |
| Overall Yield | Moderate | High |
| Process Time | Longer | Shorter |
| Reagent Cost | Higher (due to protecting groups) | Lower (uses basic reagents) |
| Environmental Impact | Higher (more solvents and waste) | Lower (less solvent, fewer steps) |
| Scalability | Established but can be complex | More amenable to large-scale production |
Part 2: Synthesis of the Pyrido-pyrimidine Core
The synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is another pivotal sequence in the overall production of Risperidone.
Route 2A: The Janssen Synthesis
The original synthesis developed by Janssen Pharmaceutica involves a bimolecular cycloaddition reaction.
-
Cycloaddition: 2-Aminopyridine is reacted with 2-acetyl-γ-butyrolactone.[3]
-
Chlorination: The resulting intermediate is then chlorinated, typically using thionyl chloride, to yield 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.[3]
-
Hydrogenation: The aromatic pyridine ring is subsequently reduced via catalytic hydrogenation to give the final tetrahydro-pyrido-pyrimidine core.[3]
-
Ring Formation Strategy: This route efficiently constructs the bicyclic pyrimidinone system in the initial step.
-
Functional Group Interconversion: The subsequent chlorination and hydrogenation steps are necessary to install the required chloroethyl side chain and saturate the pyridine ring.
Caption: The original Janssen synthesis of the pyrido-pyrimidine core.
Route 2B: Alternative Approaches
Alternative synthetic strategies have been explored to improve upon the original Janssen route, often focusing on different starting materials or reaction sequences. One such approach involves building the pyrimidinone ring onto a pre-existing piperidine derivative.
-
Starting Material: A suitably functionalized piperidine derivative is used as the starting point.
-
Annulation: The pyrimidinone ring is constructed through a series of reactions, which may involve condensation with a β-keto ester or a similar reagent.
-
Side Chain Installation: The 2-chloroethyl side chain is then introduced, often through alkylation of an appropriate precursor.
-
Convergent vs. Linear: These alternative routes may offer a more convergent approach, potentially leading to higher overall yields.
-
Reagent Availability: The choice of an alternative route may be dictated by the commercial availability and cost of the starting materials.
Comparative Analysis of Pyrido-pyrimidine Core Synthesis Routes
| Parameter | Route 2A: Janssen Synthesis | Route 2B: Alternative Approaches |
| Overall Yield | Moderate to Good | Potentially higher |
| Number of Steps | 3 | Varies, can be comparable or fewer |
| Reagent Hazards | Use of thionyl chloride requires careful handling | May use less hazardous reagents |
| Scalability | Proven on an industrial scale | May require more process development for scale-up |
| Flexibility | Less flexible for analog synthesis | Can be more adaptable for creating derivatives |
Final Coupling and Process Considerations
The final step in the synthesis of Risperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FPB) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Reaction Setup: The two intermediates are reacted in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base (e.g., sodium carbonate) and a catalytic amount of potassium iodide.[4][5]
-
Reaction Conditions: The reaction mixture is typically heated to drive the alkylation to completion.
-
Workup and Purification: The crude Risperidone is then isolated and purified, often by recrystallization from a suitable solvent system like a mixture of DMF and isopropanol, to yield the final API with high purity.[4]
Caption: The final convergent step in Risperidone synthesis.
Conclusion and Future Outlook
The synthesis of Risperidone intermediates has evolved from classical multi-step procedures to more streamlined and efficient processes. The one-pot synthesis of FPB represents a significant advancement in terms of process intensification and green chemistry. While the Janssen synthesis of the pyrido-pyrimidine core remains a robust and scalable method, ongoing research into alternative routes may offer further improvements in yield, cost, and environmental impact.
Future developments in this area are likely to focus on:
-
Catalytic Methods: The development of novel catalytic systems to further improve the efficiency and selectivity of key transformations.
-
Flow Chemistry: The application of continuous flow technologies to enhance safety, control, and scalability.
-
Green Chemistry: A continued emphasis on reducing solvent usage, minimizing waste, and utilizing more environmentally benign reagents.[8]
By critically evaluating and comparing the available synthetic routes, researchers and drug development professionals can make informed decisions to optimize the production of this vital antipsychotic medication.
References
- Vascuri Janardhana Rao et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7):141-145.
- Google Patents. (2004).
- Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
- More, K. R. et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23):82-84.
- Google Patents. (2004).
- Google Patents. (2006).
- Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone. (2024). PubMed Central.
- Magar, L.P. et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
- National Center for Biotechnology Inform
- Yonsei University. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist.
- An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. (2005). PubMed.
- Krishnamurthy, B. et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248.
- Google Patents. (2020). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. CN111777601B.
- Analysis of the greenness to determine risperidone in commercial products using a green stability-indicating HPTLC method. (2022). Arabian Journal of Chemistry.
Sources
- 1. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 7. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 8. Analysis of the greenness to determine risperidone in commercial products using a green stability-indicating HPTLC method - Arabian Journal of Chemistry [arabjchem.org]
A Comprehensive Guide to the Structural Confirmation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth technical comparison for the structural elucidation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine , a compound of interest for its potential pharmacological applications. We will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals. It will not only present the expected analytical data for the target molecule but will also draw a comparative analysis with a structurally related compound, 1-Acetyl-4-(4-fluorobenzoyl)piperidine , to provide a broader context for structural interpretation.
Molecular Blueprint: Understanding the Structures
A logical first step in any structural confirmation workflow is a thorough examination of the molecular structures of the compounds under investigation.
Figure 1. Comparison of the chemical structures.
The target molecule, 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine (Molecular Formula: C₁₅H₁₉NO₄, Molecular Weight: 277.31 g/mol ), features a 1-acetylpiperidine core connected to a 2-hydroxy-4-methoxybenzoyl group at the 4-position.[1] The comparator, 1-Acetyl-4-(4-fluorobenzoyl)piperidine (Molecular Formula: C₁₄H₁₆FNO₂, Molecular Weight: 249.28 g/mol ), shares the same core but possesses a 4-fluorobenzoyl substituent.[2][3] This difference in the aromatic substitution pattern will be the primary focus of our comparative spectroscopic analysis.
The Analytical Workflow: A Multi-pronged Approach
A robust structural confirmation relies on the convergence of data from multiple orthogonal analytical techniques. Our proposed workflow is designed to provide a comprehensive and self-validating dataset.
Figure 3. Expected long-range proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
Expected Data:
-
[M+H]⁺: m/z 278.1387 (Calculated for C₁₅H₂₀NO₄⁺)
-
[M+Na]⁺: m/z 300.1206 (Calculated for C₁₅H₁₉NNaO₄⁺)
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group (m/z 43), cleavage of the bond between the piperidine ring and the benzoyl group, and other characteristic fragmentations of the piperidine and benzoyl moieties. [4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1640 | C=O stretch (benzoyl ketone, H-bonded) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Part 2: Comparative Analysis with 1-Acetyl-4-(4-fluorobenzoyl)piperidine
Now, we will compare the predicted data for our target molecule with the known data for 1-Acetyl-4-(4-fluorobenzoyl)piperidine.
| Feature | 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine | 1-Acetyl-4-(4-fluorobenzoyl)piperidine | Key Differences & Rationale |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₄H₁₆FNO₂ | Presence of additional hydroxyl and methoxy groups in the target molecule. |
| Molecular Weight | 277.31 | 249.28 [2] | The hydroxyl and methoxy groups increase the molecular weight. |
| ¹H NMR (Aromatic Region) | Three distinct aromatic protons (~7.6, ~6.4, ~6.3 ppm) and a phenolic proton (~12.5 ppm). | Two sets of doublets of doublets characteristic of a 1,4-disubstituted benzene ring. | The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns. |
| ¹³C NMR (Aromatic Region) | Six distinct aromatic carbon signals, including highly deshielded carbons attached to oxygen. | Fewer aromatic carbon signals due to symmetry. The carbon attached to fluorine will show a large ¹J C-F coupling. | The substituents (OH, OCH₃ vs. F) have different electronic effects, influencing the chemical shifts. |
| IR (C=O stretch) | Two distinct C=O bands (~1680 and ~1640 cm⁻¹). The benzoyl C=O is shifted to lower frequency due to H-bonding. | A single, sharp C=O band for the benzoyl ketone is expected at a higher frequency. | Intramolecular hydrogen bonding in the target molecule weakens the C=O bond, lowering its stretching frequency. |
| Mass Spec ([M+H]⁺) | m/z 278.14 | m/z 250.12 | Reflects the difference in molecular weight. |
Conclusion
The structural confirmation of 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine can be confidently achieved through a synergistic application of NMR, MS, and IR spectroscopy. The predicted data, based on the analysis of its constituent fragments, provides a clear roadmap for its characterization. The key differentiating features, particularly in the aromatic region of the NMR spectra and the carbonyl stretching region of the IR spectrum, when compared to the analogue 1-Acetyl-4-(4-fluorobenzoyl)piperidine , highlight the sensitivity of these techniques to subtle structural modifications. This comprehensive analytical approach ensures the generation of a robust and defensible data package, which is essential for advancing any chemical entity through the drug development pipeline.
References
-
PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. [Link] [Accessed on: 2026-01-27]. [5]2. MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link] [Accessed on: 2026-01-27]. [6]3. LookChem. Piperidine, 1-acetyl-4-(2-hydroxy-4-methoxybenzoyl)-. [Link] [Accessed on: 2026-01-27].
Sources
- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Piperidine, 1-acetyl- [webbook.nist.gov]
- 5. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Nitrogen Protection of Piperidines: A Comparative Analysis of Boc, Cbz, and Fmoc Groups
For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of countless pharmacologically active compounds. Its secondary amine, however, presents a synthetic challenge, often requiring protection to ensure regioselectivity and prevent unwanted side reactions during multi-step syntheses. The choice of the nitrogen-protecting group is therefore a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.
This guide provides an in-depth, objective comparison of the three most ubiquitous nitrogen-protecting groups for piperidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the practicalities of their application, the nuances of their removal, and the strategic considerations for their use in complex molecular architectures, supported by experimental data and detailed protocols.
The Strategic Importance of Orthogonal Protection
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy is one in which one protecting group can be removed in the presence of another. This is crucial for selectively unmasking a specific reactive site for further elaboration. The distinct chemical labilities of Boc, Cbz, and Fmoc groups make them excellent candidates for such strategies.[1]
Caption: Orthogonal deprotection of N-protected piperidines.
Comparative Analysis of Piperidine N-Protecting Groups
The selection of an appropriate protecting group is a balancing act between stability to various reaction conditions and the ease of its selective removal. The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc groups when applied to piperidine.
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[2] | Hydrogenolysis (e.g., H₂/Pd)[3] | Base-labile (e.g., 20% piperidine in DMF)[] |
| Stability | Stable to bases, hydrogenolysis, and mild nucleophiles.[] | Stable to acidic and basic conditions.[3] | Stable to acidic conditions and hydrogenolysis (conditionally).[6][7] |
| Orthogonality | Orthogonal to Cbz and Fmoc.[] | Orthogonal to Boc and Fmoc.[8] | Orthogonal to Boc, quasi-orthogonal to Cbz.[6] |
| Key Advantages | - Excellent stability to a wide range of reagents.- Generally high-yielding protection and deprotection.- Suitable for both solution and solid-phase synthesis. | - Highly stable to both acids and bases.- Crystalline derivatives aid in purification.[8] | - Mild, base-mediated deprotection.- Deprotection can be monitored by UV spectroscopy.[9] |
| Potential Drawbacks | - Strong acids required for cleavage can be harsh on sensitive substrates.[2] | - Incompatible with substrates sensitive to catalytic hydrogenation (e.g., alkenes, alkynes).- Catalyst poisoning can be an issue. | - Labile to primary and secondary amines.[7]- Can be cleaved under certain hydrogenation conditions.[6] |
In-Depth Analysis and Experimental Protocols
The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for piperidine due to its broad stability and straightforward application. Its resistance to basic and nucleophilic conditions makes it an ideal choice in syntheses involving organometallics, enolates, and various coupling reactions.
Causality of Experimental Choices: The protection of piperidine with (Boc)₂O is typically carried out in the presence of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The role of the base is to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve both the piperidine substrate and the Boc anhydride.
Caption: Workflow for Boc protection and deprotection of piperidine.
Experimental Protocol: N-Boc Protection of Piperidine
-
To a solution of piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-piperidine can often be used without further purification or can be purified by silica gel chromatography if necessary.
Experimental Protocol: N-Boc Deprotection of Piperidine
-
Dissolve the N-Boc-piperidine substrate (1.0 eq) in DCM (~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[2]
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting piperidinium trifluoroacetate salt can be used directly or neutralized with a suitable base for subsequent reactions.
The Classically Stable: Carboxybenzyl (Cbz) Group
The Cbz group offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal partner to the Boc group.[1] Its removal via catalytic hydrogenation is a mild and efficient process, provided the substrate is compatible.
Causality of Experimental Choices: Cbz protection is performed with benzyl chloroformate (Cbz-Cl), a highly reactive acylating agent.[3] An aqueous base like sodium carbonate or a tertiary amine in an organic solvent is required to scavenge the HCl generated during the reaction. Hydrogenolysis for deprotection is typically carried out using palladium on carbon (Pd/C) as the catalyst in a protic solvent like methanol or ethanol, which facilitates the transfer of hydrogen to the catalyst surface.
Caption: Workflow for Cbz protection and deprotection of piperidine.
Experimental Protocol: N-Cbz Protection of Piperidine
-
Dissolve piperidine (1.0 eq) in a 1:1 mixture of dioxane and water (~0.5 M).
-
Cool the solution to 0 °C and add sodium carbonate (1.5 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Stir vigorously at room temperature for 2-3 hours.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or silica gel chromatography.
Experimental Protocol: N-Cbz Deprotection of Piperidine
-
Dissolve the N-Cbz-piperidine derivative (1.0 eq) in methanol (~0.1 M).
-
Carefully add 10% palladium on carbon (Pd/C, ~10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 2-6 hours).[10]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
The Mildly Removable: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, a feature that is central to modern solid-phase peptide synthesis (SPPS). While less common for general piperidine protection in solution-phase synthesis due to its sensitivity to amines, it finds utility in specific applications where mild, non-acidic, and non-reductive deprotection is required.
Causality of Experimental Choices: Fmoc deprotection proceeds via a β-elimination mechanism initiated by a base.[11] Piperidine is the reagent of choice as it acts as both the base to abstract the acidic proton on the fluorenyl ring and as a scavenger for the resulting dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[7] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility and facilitate the ionic mechanism.[11]
Caption: Workflow for Fmoc protection and deprotection of piperidine.
Experimental Protocol: N-Fmoc Protection of Piperidine
-
To a solution of piperidine (1.0 eq) in a 1:1 mixture of dioxane and water (~0.5 M), add sodium bicarbonate (1.5 eq) at 0 °C.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in dioxane dropwise.
-
Stir at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
Experimental Protocol: N-Fmoc Deprotection of Piperidine
-
Dissolve the N-Fmoc-piperidine (1.0 eq) in a 20% solution of piperidine in DMF (~0.1 M).[]
-
Stir at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.
-
The residue can be purified by silica gel chromatography, often requiring a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking of the free amine.
Conclusion and Future Perspectives
The choice between Boc, Cbz, and Fmoc for the protection of piperidine's nitrogen is a strategic decision that hinges on the overall synthetic plan. The Boc group offers broad stability and is a reliable default choice. The Cbz group provides excellent stability to both acids and bases, making it a powerful tool for orthogonal protection schemes. The Fmoc group, with its mild, base-labile nature, is invaluable in contexts where harsh acidic or reductive conditions must be avoided.
As the demand for complex, piperidine-containing molecules continues to grow, so too will the need for innovative and efficient synthetic strategies. A thorough understanding of the principles and practicalities of these fundamental protecting groups is, and will remain, an essential skill for any synthetic chemist in the field.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- Gude, M., Ryf, J., & White, P. (2002). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Letters in Peptide Science, 9(4), 203-206.
-
Kuttan, A., Niphade, S., & Choudhary, D. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 23(17), 6891–6895. [Link]
-
Papageorgiou, C., & Athanassopoulos, C. M. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5968. [Link]
-
Subirós-Funosas, R., et al. (2022). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Green Chemistry, 24(12), 4887-4896. [Link]
- Al-Dulayymi, J. R. (2007).
-
Adluri, N., et al. (2016). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 59(17), 7976-7999. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of N-Acetyl vs. N-Cbz Protecting Groups in Synthesis
In the intricate discipline of organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, the judicious use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent undesirable side reactions, thereby guiding the synthetic pathway toward the desired product.[1][2] Among the arsenal of tools available for the protection of amines, the N-acetyl (Ac) and N-carboxybenzyl (Cbz or Z) groups represent two fundamentally different strategic options.
This guide provides an in-depth, comparative analysis of these two groups. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, strategic implications, and field-proven applications that dictate the choice of one over the other. The narrative is structured to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The N-Acetyl (Ac) Group: A Profile in Robustness
The N-acetyl group is a deceptively simple modification that converts a primary or secondary amine into an acetamide. This transformation has profound implications for the amine's reactivity, effectively neutralizing its nucleophilicity and basicity under a wide range of conditions.
Chemical Nature and Introduction: The acetyl group is installed via acylation, typically using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acidic byproduct.[3] The resulting amide bond is exceptionally stable due to resonance delocalization, making the N-acetyl group one of the most robust amine protecting groups available.
Deprotection: A Matter of Brute Force: The defining characteristic of the N-acetyl group is the harshness of the conditions required for its removal. Cleavage necessitates forcing conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH) for extended periods.[3] This lack of mild removal options means the N-acetyl group is often considered a permanent or terminal protecting group in a multi-step synthesis. It is not employed when the amine's subsequent deprotection is required.
Strategic Applications: The primary utility of the N-acetyl group lies in scenarios where the permanent modification of an amine is the goal.
-
N-Terminal Capping of Peptides: In peptide synthesis, if the final product requires a neutral N-terminus to mimic an internal peptide segment or to improve stability and pharmacokinetic properties, acetylation is a common final step.[4]
-
Bioactive Molecules: N-acetylcysteine (NAC) is a prime example where the acetyl group is an integral part of the final drug substance, enhancing its properties and bioavailability.[5][6]
-
Total Synthesis: In complex total synthesis, an acetyl group might be used to protect an amine that must endure a series of harsh reaction conditions where other protecting groups would fail.
The N-Carboxybenzyl (Cbz or Z) Group: A Paradigm of Orthogonal Cleavage
Introduced by Bergmann and Zervas in 1932, the carboxybenzyl group revolutionized peptide synthesis by providing the first reliable method for temporary amine protection.[7][8] It remains a cornerstone of modern organic synthesis.
Chemical Nature and Introduction: The Cbz group transforms an amine into a carbamate. It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic system), a classic Schotten-Baumann reaction.[9] The resulting N-Cbz protected amine is stable to a variety of synthetic conditions.
Deprotection: The Power of Hydrogenolysis: The key advantage and defining feature of the Cbz group is its unique and exceptionally mild cleavage condition: catalytic hydrogenolysis .[10] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the Cbz group is cleanly cleaved to yield the free amine, toluene, and carbon dioxide.[10]
This deprotection method is highly selective and orthogonal to many other common protecting groups. For instance, acid-labile groups (like Boc) and base-labile groups (like Fmoc) are completely stable to hydrogenolysis, allowing for precise, sequential deprotection strategies.[10][11] While Cbz can also be removed by strong acids like HBr in acetic acid, this method is less common and negates its primary advantage of mild, orthogonal cleavage.[9]
Strategic Applications: The Cbz group is the quintessential temporary protecting group for amines.
-
Peptide Synthesis: It was foundational to classical solution-phase peptide synthesis and remains valuable for fragment condensation and protecting lysine side chains.[7]
-
Multi-step Organic Synthesis: Its stability to mild acids and bases, coupled with its unique removal condition, makes it an ideal choice in complex synthetic routes requiring orthogonal protection schemes.[10]
-
Protection of Other Nucleophiles: Cbz-Cl can also be used to protect other nucleophiles like alcohols and thiols, though this is less common than its use for amines.[10]
Head-to-Head Comparison: Acetyl vs. Cbz
The choice between N-acetyl and N-Cbz is not a matter of superiority, but of strategic intent. The fundamental difference lies in their deprotection chemistry, which dictates their role in a synthetic plan.
| Feature | N-Acetyl (Ac) | N-Carboxybenzyl (Cbz/Z) | Rationale & Causality |
| Classification | Permanent/Terminal Group | Temporary/Orthogonal Group | Based on the conditions required for cleavage. Acetyl's robust amide bond requires harsh conditions, while Cbz's benzylic ether linkage is susceptible to mild hydrogenolysis. |
| Introduction | Acetyl Chloride or Acetic Anhydride + Base | Benzyl Chloroformate + Base | Both are standard acylations/carbamoylations, generally high-yielding and straightforward. |
| Deprotection | Strong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., 2M NaOH, reflux) | Primary: Catalytic Hydrogenolysis (H₂, Pd/C). Secondary: Strong Acid (HBr/AcOH), Lewis Acids.[9][12] | Acetyl: Requires high activation energy to hydrolyze the stable amide. Cbz: Hydrogenolysis proceeds via facile cleavage of the weak benzyl C-O bond. |
| Orthogonality | Low. Cleavage conditions will remove most other protecting groups. | High. Stable to acidic (Boc removal) and basic (Fmoc removal) conditions.[10] | The unique, non-hydrolytic deprotection mechanism of Cbz allows it to coexist with groups that are labile to acids or bases. |
| Stability | Stable: Acids, Bases (mild), Reductive conditions (H₂/Pd-C), Oxidants. | Stable: Mild Acids, Mild/Strong Bases. Labile: Catalytic Hydrogenolysis, Strong Acids, some Lewis Acids.[9][10] | The amide functionality of N-acetyl is inherently less reactive than the carbamate functionality of N-Cbz. |
| Strategic Use | N-terminal capping; permanent installation; protection through harsh steps. | Temporary protection in multi-step synthesis; orthogonal strategies with Boc/Fmoc. | Driven entirely by the need for removal: Acetyl is for when you don't want to remove it; Cbz is for when you do. |
| MW Added | 43.04 g/mol | 135.13 g/mol [13] | Cbz adds significantly more mass, which can impact atom economy and solubility. |
Visualization of Key Mechanisms and Concepts
To fully grasp the operational differences, we can visualize the core chemical transformations and strategic logic.
Mechanism of N-Cbz Protection
Caption: N-Cbz protection via nucleophilic attack of an amine on benzyl chloroformate.
Mechanism of N-Cbz Deprotection by Hydrogenolysis
Caption: N-Cbz deprotection proceeds via hydrogenolysis to a carbamic acid, which decarboxylates.
Orthogonality in a Synthetic Strategy
Caption: A workflow showing selective removal of Boc and Cbz groups while the N-Acetyl group persists.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples. Researchers should always adapt procedures based on the specific substrate and scale.
Protocol 1: N-Acetylation of Glycine
-
Setup: To a stirred solution of glycine (1.0 eq) in 2M NaOH (2.0 eq) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Workup: Acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylglycine.
Protocol 2: N-Cbz Protection of Alanine
-
Setup: Dissolve L-alanine (1.0 eq) in 1M NaOH (2.0 eq) and cool the solution to 0 °C in an ice bath.
-
Reaction: Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C. Concurrently, add 2M NaOH solution as needed to maintain a pH between 9-10.
-
Workup: After the addition is complete, stir for an additional 1-2 hours at room temperature. Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Isolation: Acidify the aqueous layer to pH ~2 with cold 1M HCl. A white precipitate of N-Cbz-alanine should form. Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: N-Cbz Deprotection via Hydrogenolysis
-
Setup: Dissolve N-Cbz protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Reaction: Securely fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus. Purge the flask with hydrogen gas (or nitrogen then hydrogen). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction is often complete within a few hours.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the deprotected amine. Concentrate the filtrate under reduced pressure to obtain the product.
Conclusion and Strategic Recommendations
The decision to use an N-acetyl or N-Cbz protecting group is a critical inflection point in synthetic design, driven entirely by the intended fate of the amine functionality.
-
Choose N-Acetyl when:
-
The protection is intended to be permanent and part of the final molecular architecture.
-
An N-terminal amine of a peptide needs to be capped .
-
The amine must survive exceptionally harsh, non-reductive reaction conditions where other groups would fail.
-
-
Choose N-Carboxybenzyl (Cbz) when:
-
The amine must be deprotected at a later stage in the synthesis.
-
A mild and highly selective removal is required to preserve other sensitive functional groups.
-
An orthogonal protection strategy is necessary, particularly in conjunction with acid-labile (Boc) or base-labile (Fmoc) groups.
-
By understanding the fundamental chemical principles that differentiate these two essential tools—the robust, hydrolytically-cleaved amide of the N-acetyl group versus the reductively-labile benzylic carbamate of the N-Cbz group—researchers can design more elegant, efficient, and successful synthetic routes.
References
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
